molecular formula C18H27NO B5296344 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol

4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol

Cat. No. B5296344
M. Wt: 273.4 g/mol
InChI Key: AGDLMXLWDBLZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol, also known as THP-1, is a natural product isolated from the bark of the Magnolia officinalis tree. It has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Scientific Research Applications

4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves its anti-inflammatory properties. 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has also been shown to possess anti-cancer properties. Studies have demonstrated that 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol is not fully understood, but it is believed to involve the modulation of several signaling pathways. 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been shown to inhibit the NF-κB pathway, which plays a key role in the production of pro-inflammatory cytokines. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, anti-cancer, and neuroprotective effects, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to possess a range of other biochemical and physiological effects. Studies have shown that 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol can reduce oxidative stress, lower blood pressure, and improve glucose metabolism. Furthermore, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to have anti-bacterial and anti-viral properties, making it a potential treatment for infectious diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol in lab experiments is that it is a natural product, which means that it is less likely to have adverse effects compared to synthetic compounds. Furthermore, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to be relatively stable and easy to work with in the lab.
However, there are also some limitations to using 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol in lab experiments. One of the main challenges is obtaining sufficient quantities of the compound for use in experiments. Furthermore, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has a complex structure, which makes it difficult to synthesize and modify for use in drug development.

Future Directions

Despite the challenges associated with working with 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol, there are numerous future directions for research. One area of interest is the development of 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol-based therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research involves the use of 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol as a potential treatment for cancer and neurodegenerative diseases. Furthermore, there is potential for 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol to be used as a natural preservative in the food industry due to its anti-bacterial properties.
In conclusion, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol is a natural product with a range of potential therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising compound for drug development. While there are challenges associated with working with 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol, there are numerous future directions for research that could lead to the development of new treatments for a range of diseases.

Synthesis Methods

4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol can be synthesized through a multi-step process involving the coupling of a substituted pyridine with a substituted heptadiene. The synthesis of 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been reported in the literature by several research groups, including one that utilized a palladium-catalyzed coupling reaction to form the pyridine ring and a Grignard reaction to form the heptadiene moiety.

properties

IUPAC Name

4-[2,6-bis(prop-2-enyl)-2,3-dihydro-1H-pyridin-6-yl]hepta-1,6-dien-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-5-10-16-11-9-15-17(19-16,12-6-2)18(20,13-7-3)14-8-4/h5-9,15-16,19-20H,1-4,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDLMXLWDBLZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC=CC(N1)(CC=C)C(CC=C)(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hepta-1,6-dien-4-ol, 4-(1,2,5,6-tetrahydro-2,6-diallyl-2-pyridyl)-

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